

# Application Notes and Protocols for Tungsten Disulfide in Field-Effect Transistors

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This document provides detailed application notes and protocols for the utilization of **tungsten disulfide** (WS<sub>2</sub>) in the fabrication and characterization of field-effect transistors (FETs). These guidelines are intended to assist researchers in leveraging the unique electronic and physical properties of WS<sub>2</sub> for advanced electronic device applications.

## Introduction to Tungsten Disulfide (WS<sub>2</sub>) for Field-Effect Transistors

**Tungsten disulfide** (WS<sub>2</sub>) is a transition metal dichalcogenide (TMD) that has garnered significant interest for next-generation electronics due to its unique properties. As a semiconductor, WS<sub>2</sub> exhibits a layer-dependent bandgap, with a direct bandgap of approximately 2.1 eV in its monolayer form and an indirect bandgap of around 1.3 eV in its bulk form.<sup>[1][2]</sup> This tunable bandgap, combined with its atomically thin structure, high carrier mobility, and large on/off ratios in FETs, makes it a promising candidate for a variety of electronic and optoelectronic applications, including low-power logic circuits, sensors, and flexible electronics.<sup>[3][4][5][6]</sup>

Recent research has demonstrated high-performance WS<sub>2</sub> FETs with on/off ratios exceeding 10<sup>8</sup> and electron mobilities reaching up to 234 cm<sup>2</sup>/Vs at room temperature.<sup>[1][7][8]</sup> Achieving such high performance, however, is critically dependent on the quality of the WS<sub>2</sub> material, the fabrication process, and the engineering of interfaces, particularly the contacts. This document

outlines key considerations and protocols for fabricating and characterizing high-performance WS<sub>2</sub>-based FETs.

## Key Performance Metrics of WS<sub>2</sub> Field-Effect Transistors

The performance of WS<sub>2</sub> FETs is evaluated based on several key metrics. The following table summarizes typical performance parameters reported in the literature for both monolayer and multilayer WS<sub>2</sub> FETs.

Performance Metric	Monolayer WS <sub>2</sub>	Multilayer WS <sub>2</sub>	Key Considerations
Electron Mobility ( $\mu$ )	10 - 115 cm <sup>2</sup> /Vs[4][9]	Up to 234 cm <sup>2</sup> /Vs[1][7][8]	Influenced by substrate, dielectric environment, defects, and contact resistance.[10]
On/Off Current Ratio (I <sub>on</sub> /I <sub>off</sub> )	> 10 <sup>7</sup> [6]	> 10 <sup>8</sup> [1][6][7][8][11]	A high ratio is crucial for low-power switching applications.
Contact Resistance (R <sub>c</sub> )	~500 $\Omega$ · $\mu$ m[12]	Varies significantly with contact metal and interface engineering.	Low contact resistance is essential for achieving high on-state current.[12]
Subthreshold Swing (SS)	Near-ideal values reported[12]	Near-ideal values reported[12]	Indicates the efficiency of switching the transistor from the off to the on state.
On-State Current (I <sub>on</sub> )	> 600 $\mu$ A/ $\mu$ m (normalized)[12]	280 $\mu$ A/ $\mu$ m[11]	Dependent on mobility, contact resistance, and gate overdrive voltage.[12]

## Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of back-gated WS<sub>2</sub> field-effect transistors.

### Protocol 1: Fabrication of WS<sub>2</sub> FETs using Mechanical Exfoliation

This protocol describes the fabrication of WS<sub>2</sub> FETs starting from bulk crystals using the micromechanical exfoliation technique.

Materials and Equipment:

- High-quality bulk WS<sub>2</sub> crystals
- Heavily doped silicon wafers with a 300 nm thermal oxide layer (Si/SiO<sub>2</sub>)
- Scotch tape
- Optical microscope
- Atomic Force Microscope (AFM)
- Electron Beam Lithography (EBL) system
- Thermal evaporator
- Semiconductor parameter analyzer

Procedure:

- Substrate Preparation: Clean the Si/SiO<sub>2</sub> substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
- Mechanical Exfoliation:
  - Press a piece of scotch tape onto the bulk WS<sub>2</sub> crystal.

- Repeatedly peel the tape apart to cleave the crystal into thinner layers.
- Gently press the tape with the exfoliated flakes onto the cleaned Si/SiO<sub>2</sub> substrate.
- Slowly peel off the tape, leaving behind WS<sub>2</sub> flakes of varying thicknesses on the substrate.
- Flake Identification and Characterization:
  - Use an optical microscope to identify monolayer and few-layer WS<sub>2</sub> flakes based on their optical contrast.
  - Confirm the thickness of the desired flakes using Atomic Force Microscopy (AFM) and Raman spectroscopy.[\[13\]](#)
- Device Patterning:
  - Spin-coat a layer of EBL resist (e.g., PMMA) onto the substrate.
  - Use an EBL system to define the source and drain contact patterns over the selected WS<sub>2</sub> flake.
- Metal Deposition:
  - Develop the resist to create openings for the metal contacts.
  - Deposit the contact metals (e.g., 3 nm Cr for adhesion followed by 50 nm Au) using a thermal evaporator.[\[14\]](#)
- Lift-off:
  - Immerse the substrate in a suitable solvent (e.g., acetone) to lift off the remaining resist and excess metal, leaving behind the patterned source and drain electrodes.
- Annealing: Anneal the fabricated device in a forming gas (Ar/H<sub>2</sub>) or high vacuum at 200-300°C to improve the contact quality and remove residues.[\[1\]](#)

## Protocol 2: Fabrication of WS<sub>2</sub> FETs using Chemical Vapor Deposition (CVD)

This protocol outlines the fabrication of large-area WS<sub>2</sub> FETs using CVD-grown monolayer films.

Materials and Equipment:

- CVD furnace
- Tungsten oxide (WO<sub>3</sub>) and sulfur (S) powders as precursors
- Growth substrate (e.g., sapphire or Si/SiO<sub>2</sub>)
- Poly(methyl methacrylate) (PMMA)
- Wet transfer setup (e.g., using KOH or HF solution)
- Standard photolithography or EBL equipment
- Reactive Ion Etching (RIE) system
- Metal deposition system
- Semiconductor parameter analyzer

Procedure:

- CVD Growth of Monolayer WS<sub>2</sub>:
  - Place the growth substrate in the center of the CVD furnace and the WO<sub>3</sub> powder upstream. Place the sulfur powder at a lower temperature zone.
  - Heat the furnace to the desired growth temperature (typically 700-850°C) under an inert gas flow (e.g., Ar).
  - Introduce the sulfur vapor to react with the WO<sub>3</sub> vapor, leading to the growth of monolayer WS<sub>2</sub> on the substrate.

- Transfer of WS<sub>2</sub> Film (if grown on a separate growth substrate):
  - Spin-coat a layer of PMMA onto the WS<sub>2</sub>/growth substrate.
  - Use a wet etching solution (e.g., hot KOH for sapphire) to separate the PMMA/WS<sub>2</sub> stack from the growth substrate.[\[15\]](#)
  - Transfer the PMMA/WS<sub>2</sub> film onto the target Si/SiO<sub>2</sub> substrate.
  - Remove the PMMA using acetone.
- Device Fabrication:
  - Define the channel area by patterning the WS<sub>2</sub> film using photolithography or EBL followed by RIE with a plasma such as O<sub>2</sub> or SF<sub>6</sub>.[\[16\]](#)[\[17\]](#)
  - Pattern the source and drain contacts using a subsequent lithography step.
  - Deposit the contact metals.
  - Perform the lift-off process.
  - Anneal the device to improve performance.

## Protocol 3: Electrical Characterization

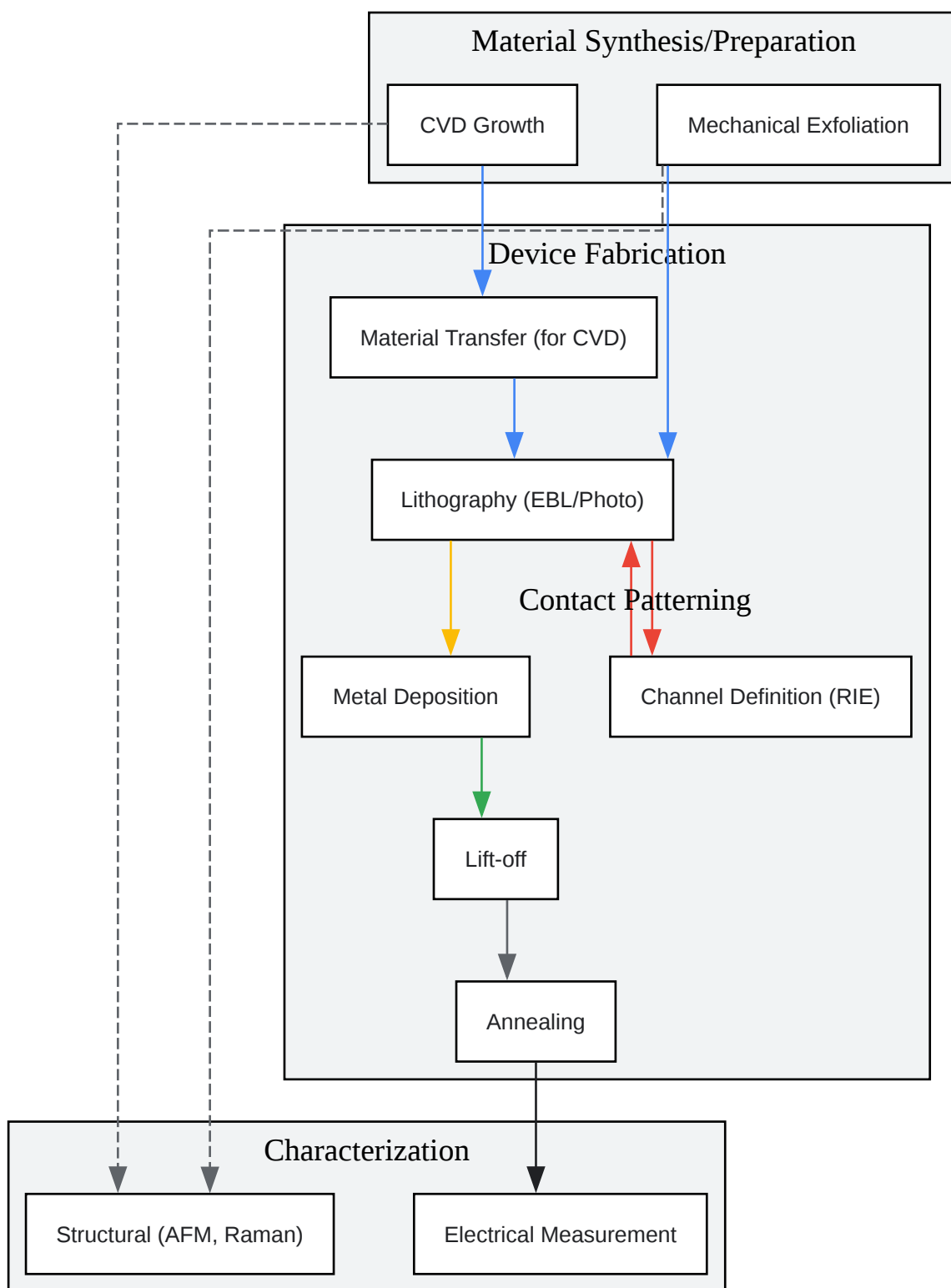
### Procedure:

- Place the fabricated device on the probe station of a semiconductor parameter analyzer.
- Output Characteristics (I<sub>ds</sub>-V<sub>ds</sub>):
  - Apply a range of source-drain voltages (V<sub>ds</sub>) at a fixed gate voltage (V<sub>gs</sub>).
  - Repeat for several V<sub>gs</sub> values to obtain a family of I<sub>ds</sub>-V<sub>ds</sub> curves.
- Transfer Characteristics (I<sub>ds</sub>-V<sub>gs</sub>):
  - Apply a small, constant V<sub>ds</sub> (e.g., 0.1 V or 1 V).

- Sweep the  $V_{gs}$  from a negative to a positive voltage and measure the corresponding source-drain current ( $I_{ds}$ ).
- Data Analysis:
  - On/Off Ratio: Calculate the ratio of the maximum on-state current ( $I_{on}$ ) to the minimum off-state current ( $I_{off}$ ) from the transfer curve.
  - Field-Effect Mobility ( $\mu$ ): Calculate the mobility from the transconductance ( $g_m = dI_{ds}/dV_{gs}$ ) in the linear region of the transfer curve using the formula:  $\mu = [L / (W * C_{ox} * V_{ds})] * g_m$  where  $L$  is the channel length,  $W$  is the channel width, and  $C_{ox}$  is the gate oxide capacitance per unit area.
  - Subthreshold Swing (SS): Determine the SS from the subthreshold region of the transfer curve (log scale) using the formula:  $SS = dV_{gs} / d(\log_{10} I_{ds})$

## Visualizations

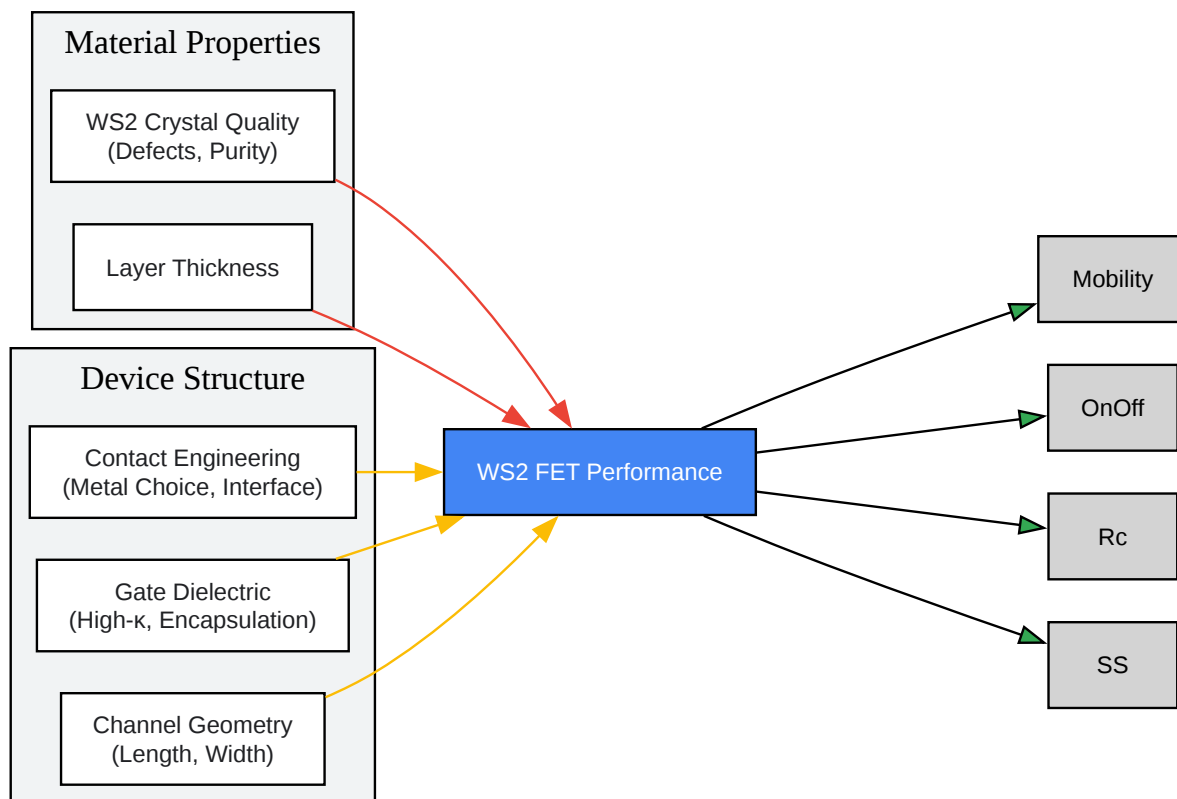
The following diagrams illustrate key workflows and concepts in the study of  $WS_2$  FETs.



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Caption: General workflow for the fabrication and characterization of WS<sub>2</sub> FETs.





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Caption: Key factors influencing the performance of WS<sub>2</sub> field-effect transistors.

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